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Compound of Interest

Compound Name: Thiazol-4-ylboronic acid

Cat. No.: B1451981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiazol-
4-ylboronic acid (CAS No. 1016642-07-1). Due to the limited availability of experimentally-

derived spectra in the public domain, this document presents a detailed analysis based on

predicted values derived from spectroscopic databases and relevant chemical literature. This

guide is intended to support research and development activities by providing a robust

spectroscopic profile of this important building block.

Chemical and Physical Properties
Thiazol-4-ylboronic acid is a heterocyclic compound with the molecular formula C₃H₄BNO₂S

and a molecular weight of 128.95 g/mol .[1][2][3] It serves as a key intermediate in the

synthesis of various biologically active molecules.
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Property Value Reference

CAS Number 1016642-07-1 [1]

Molecular Formula C₃H₄BNO₂S [1]

Molecular Weight 128.95 g/mol [2]

IUPAC Name thiazol-4-ylboronic acid [1]

SMILES OB(O)C1=CSC=N1 [1]

Exact Mass 129.00600 u [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-resolution NMR spectra of boronic acids can be challenging due to the

propensity for reversible trimerization to form boroxines, especially in aprotic solvents. Spectra

are often recorded in deuterated solvents such as DMSO-d₆ or methanol-d₄ to minimize this

effect. The following data is predicted based on established chemical shift ranges for thiazole

and arylboronic acid moieties.[5][6][7][8]

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Thiazol-4-ylboronic acid (in DMSO-d₆)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.8 - 9.2 s -

H-5 8.2 - 8.6 s -

-B(OH)₂ 8.0 - 8.5 br s -

The chemical shifts of the thiazole protons are influenced by the electron-withdrawing nature of

the boronic acid group. The protons of the B(OH)₂ group are expected to be broad and their

chemical shift can be highly dependent on concentration and the presence of water.

¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
http://www.ichemical.com/products/1016642-07-1.html
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://www.rsc.org/suppdata/c9/nj/c9nj02139f/c9nj02139f1.pdf
https://www.alfa-chemistry.com/product/thiazole-4-boronic-acid-cas-1016642-07-1-27722.html
http://raineslab.com/sites/default/files/labs/raines/pdfs/Graham2021.SuppInfo.pdf
https://www.researchgate.net/figure/H-NMR-spectra-of-compounds-4h-and-5h-in-DMSO-d-6-in-the-region-of-35-88-ppm_fig4_351577677
https://www.rsc.org/suppdata/d2/ay/d2ay01783k/d2ay01783k1.pdf
https://www.cup.lmu.de/ac/kluefers/homepage/publ_pdf/2010_boronic_aldoses.pdf
https://www.benchchem.com/product/b1451981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Spectral Data for Thiazol-4-ylboronic acid (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 155 - 160

C-4 130 - 135

C-5 145 - 150

The carbon atom attached to the boron (C-4) may exhibit a broad signal or be unobserved due

to quadrupolar relaxation.[9]

Infrared (IR) Spectroscopy
The IR spectrum of Thiazol-4-ylboronic acid is predicted to show characteristic absorptions

for the O-H and B-O bonds of the boronic acid group, as well as vibrations associated with the

thiazole ring.

Table 3: Predicted FT-IR Spectral Data for Thiazol-4-ylboronic acid (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Mode Intensity

3200-3600
O-H stretch (boronic acid, H-

bonded)
Broad, Strong

3050-3150 C-H stretch (aromatic) Medium

1600-1650 C=N stretch (thiazole ring) Medium

1450-1550 C=C stretch (thiazole ring) Medium

1300-1400 B-O stretch Strong

1000-1100 B-O-H bend Medium

650-750 C-S stretch Weak

Mass Spectrometry (MS)
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The mass spectrum of Thiazol-4-ylboronic acid is expected to show the molecular ion peak.

Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), ions containing boron

will exhibit a characteristic isotopic pattern. Under certain conditions, dehydration and the

formation of the trimeric boroxine anhydride may be observed.

Table 4: Predicted Mass Spectrometry Data for Thiazol-4-ylboronic acid

m/z (¹¹B) m/z (¹⁰B) Ion Identity Notes

129.01 128.01 [M]⁺ Molecular ion

111.00 110.00 [M-H₂O]⁺
Dehydrated molecular

ion

85.00 84.00 [C₃H₃NS]⁺ Loss of B(OH)₂

321.03 -
[M₃ - 3H₂O]⁺

(Boroxine)

Trimeric anhydride,

may be observed

depending on

ionization conditions

Experimental Protocols
While specific protocols for Thiazol-4-ylboronic acid are not available, the following are

general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy
A sample of Thiazol-4-ylboronic acid (5-10 mg) is dissolved in a suitable deuterated solvent

(e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400

MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak.

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and

an acquisition time of 3-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a

wider spectral width and a longer relaxation delay (2-5 seconds).

FT-IR Spectroscopy
A small amount of the solid sample is finely ground with spectroscopy-grade potassium

bromide (KBr) in a 1:100 ratio.[10][11] The mixture is then pressed into a thin, transparent
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pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR

spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. For electrospray ionization

(ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and

introduced into the mass spectrometer via direct infusion or liquid chromatography. For electron

ionization (EI), a solid probe may be used. High-resolution mass spectrometry (HRMS) is

employed to confirm the elemental composition of the molecular ion and key fragments.

Visualizations
Molecular Structure and Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Thiazol-4-ylboronic acid.
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Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation
This diagram shows the predicted fragmentation pathway for Thiazol-4-ylboronic acid in

mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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